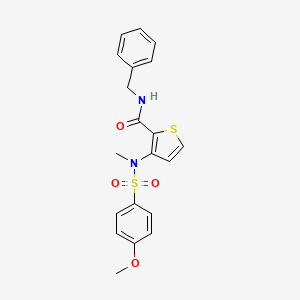

N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Description

N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a sulfonamide-substituted thiophene-2-carboxamide derivative. Its structure comprises a thiophene core substituted at the 3-position with an N-methyl-4-methoxybenzenesulfonamido group and at the 2-position with a benzyl carboxamide moiety. The compound’s molecular formula is C21H21N2O4S2, with a molecular weight of 465.0 g/mol (assuming similarity to ’s analog).

Synthesis likely involves sequential sulfonylation and carboxamide coupling. For instance, thiophene-2-carboxylic acid derivatives (e.g., ) are common precursors, which may undergo sulfonamide formation via reaction with 4-methoxy-N-methylbenzenesulfonamide, followed by benzylation of the carboxamide group.

Properties

IUPAC Name |

N-benzyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-22(28(24,25)17-10-8-16(26-2)9-11-17)18-12-13-27-19(18)20(23)21-14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXIVCGUKGLMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the benzyl and sulfonamido groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-benzyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural motifs with several thiophene-2-carboxamide derivatives in the evidence:

Key Observations :

- Substituent Diversity : The target compound and its analogs differ in the carboxamide side chain (benzyl vs. chlorophenyl-ethyl) and sulfonamide substituents (4-methoxy vs. chlorobenzyl). These variations influence lipophilicity and electronic properties.

- This may affect solubility and membrane permeability.

Spectroscopic Characterization

- IR Spectroscopy :

- NMR Spectroscopy :

Molecular Properties and Drug-Likeness

Analysis :

- The target compound’s methoxy group reduces LogP compared to chlorinated analogs, enhancing aqueous solubility.

Biological Activity

N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide, identified by its CAS number 1115933-57-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is CHNOS, with a molecular weight of 416.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1115933-57-7 |

| Molecular Formula | CHNOS |

| Molecular Weight | 416.5 g/mol |

Anticancer Properties

Recent studies have indicated that N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values suggesting potent activity in the low micromolar range.

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways. It has been reported to inhibit the NF-kB pathway, leading to decreased expression of anti-apoptotic proteins such as Bcl-2 and increased levels of pro-apoptotic factors like Bax. Additionally, it may interfere with the PI3K/Akt signaling cascade, further promoting apoptosis in cancer cells.

Anti-inflammatory Activity

Apart from its anticancer properties, N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide has also demonstrated anti-inflammatory effects. Studies have shown that it reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells showed that treatment with N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide resulted in a significant reduction in cell viability (p < 0.01). Flow cytometry analysis revealed an increase in early and late apoptotic cells.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant decrease in serum levels of inflammatory markers compared to control groups (p < 0.05).

Q & A

Q. How can researchers optimize the synthesis of N-benzyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide for high yield and purity?

- Methodological Answer: Begin with a stepwise approach: (1) Synthesize the thiophene core via cyclization of dicarbonyl precursors with sulfur-containing reagents. (2) Introduce the N-methyl-4-methoxybenzenesulfonamido group via nucleophilic substitution under reflux conditions in polar aprotic solvents like DMF or DMSO. (3) Couple the benzyl carboxamide moiety using carbodiimide-mediated amidation. Optimize reaction parameters (e.g., temperature, solvent choice, and stoichiometry) through design-of-experiment (DoE) frameworks. Purify intermediates via column chromatography or recrystallization, and validate purity using HPLC or TLC .

Q. What techniques are recommended for structural characterization of this compound?

- Methodological Answer: Use a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).

- X-ray Crystallography: Resolve the 3D structure using SHELXL for refinement and OLEX2 for visualization. Ensure high-quality crystals via slow evaporation in solvents like ethyl acetate/hexane mixtures .

Q. How should researchers design initial biological activity screenings?

- Methodological Answer: Prioritize in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves to determine IC₅₀ values. Pair this with molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets like EGFR or PARP. Validate results with orthogonal assays (e.g., fluorescence polarization for enzyme inhibition) .

Advanced Research Questions

Q. How can contradictions in biochemical data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer: Conduct orthogonal validation :

- Reproduce assays under standardized conditions (pH, temperature, and solvent controls).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Cross-validate with genetic knockdown models (e.g., siRNA) to confirm target specificity. Address solvent effects (e.g., DMSO concentration) on compound stability .

Q. What are best practices for computational modeling of interactions between this compound and biological targets?

- Methodological Answer: Combine molecular dynamics (MD) and free-energy perturbation (FEP) simulations:

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer: Systematically modify substituents:

- Replace the 4-methoxy group on the benzene ring with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.

- Vary the N-benzyl group with halogenated or heteroaromatic analogs.

Use parallel synthesis and high-throughput screening (HTS) to evaluate >100 derivatives. Corrogate activity trends with Hammett σ values or steric parameters .

Q. How does the sulfonamido group influence the compound’s chemical reactivity and stability?

- Methodological Answer: The sulfonamido group enhances stability via resonance but is susceptible to hydrolysis under extreme pH. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use HPLC-MS to identify degradation products. For functionalization, employ mild oxidizing agents (e.g., mCPBA) to generate sulfones without ring cleavage .

Q. What approaches are recommended for designing analogs with improved pharmacokinetic properties?

- Methodological Answer: Apply bioisosteric replacement :

- Replace the thiophene ring with furan or pyrrole to modulate logP.

- Introduce prodrug moieties (e.g., ester-linked groups) to enhance solubility.

Evaluate ADMET profiles using Caco-2 permeability assays and hepatic microsomal stability tests. Optimize via QSAR models incorporating topological polar surface area (TPSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.